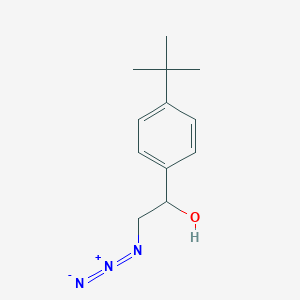

p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

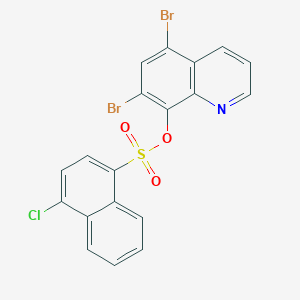

The compound “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol” is a type of organic azide . Organic azides are compounds that contain the azide functional group, which consists of three nitrogen atoms. They are known for their high reactivity and are often used in the synthesis of various heterocycles .

Synthesis Analysis

Alkyl/benzyl azides, such as “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol”, can be synthesized from their corresponding alcohols . This is typically done by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Chemical Reactions Analysis

Organic azides, such as “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol”, are known for their high reactivity and are often used in various chemical reactions . For instance, they can be used in one-pot domino reactions, nucleophilic additions (such as Aza-Michael addition), cycloaddition reactions (such as [3+2] cycloaddition), and C-H amination .Safety and Hazards

Zukünftige Richtungen

Organic azides, including “p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol”, continue to be a topic of interest in chemical research due to their high reactivity and utility in various chemical reactions . Future research may focus on developing safer and more efficient methods for synthesizing and handling these compounds, as well as exploring new applications for them in chemical synthesis .

Wirkmechanismus

Target of Action

It’s known that azides and benzyl alcohols, which are components of this compound, often target enzymes or receptors in biochemical reactions .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in the biochemical environment. For instance, alkyl/benzyl azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This reaction could potentially lead to changes in the target molecule’s structure or function.

Biochemical Pathways

For example, benzyl alcohol can undergo oxidation to benzaldehyde, a reaction that can be catalyzed by certain semiconductors .

Pharmacokinetics

For instance, the tert-butyl group can affect the compound’s solubility and stability, potentially influencing its absorption and distribution .

Action Environment

The action, efficacy, and stability of p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol can be influenced by various environmental factors. For example, the presence of other compounds, such as p-benzoquinone, can affect the compound’s reactions . Additionally, factors like temperature, pH, and the presence of light can also influence the compound’s stability and reactivity.

Eigenschaften

IUPAC Name |

2-azido-1-(4-tert-butylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-12(2,3)10-6-4-9(5-7-10)11(16)8-14-15-13/h4-7,11,16H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKBMCYREQIAFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(tert-Butyl)-alpha-(azidomethyl)benzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)

![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)

![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)